molecular formula C18H26N4O2 B7534945 2-(benzimidazol-1-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]propanamide

2-(benzimidazol-1-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]propanamide

Numéro de catalogue B7534945
Poids moléculaire: 330.4 g/mol
Clé InChI: SIOKEGPIRWNBDD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(benzimidazol-1-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]propanamide, also known as BIP, is a small molecule drug that has been widely studied for its potential use in treating various diseases. BIP belongs to the class of compounds known as benzimidazole derivatives, which have been shown to exhibit a wide range of pharmacological activities.

Mécanisme D'action

2-(benzimidazol-1-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]propanamide exerts its pharmacological effects by targeting various molecular pathways in cells. 2-(benzimidazol-1-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. Inhibition of HDACs by 2-(benzimidazol-1-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]propanamide can lead to changes in gene expression patterns, which can ultimately lead to cell death in cancer cells. Additionally, 2-(benzimidazol-1-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]propanamide has been shown to activate the Nrf2 pathway, which is involved in cellular defense mechanisms against oxidative stress.
Biochemical and Physiological Effects:
2-(benzimidazol-1-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]propanamide has been shown to have a variety of biochemical and physiological effects on cells. 2-(benzimidazol-1-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]propanamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, 2-(benzimidazol-1-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]propanamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. Inhibition of angiogenesis by 2-(benzimidazol-1-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]propanamide can potentially prevent the growth and spread of cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

2-(benzimidazol-1-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]propanamide has several advantages for use in lab experiments. 2-(benzimidazol-1-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]propanamide is a small molecule drug that can easily penetrate cell membranes and has a relatively simple chemical structure, which makes it easy to synthesize. Additionally, 2-(benzimidazol-1-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]propanamide has been shown to have low toxicity in normal cells, which makes it a promising drug candidate for further development.
However, there are also limitations to using 2-(benzimidazol-1-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]propanamide in lab experiments. 2-(benzimidazol-1-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]propanamide has a relatively short half-life, which means that it may not be effective in treating diseases that require long-term treatment. Additionally, 2-(benzimidazol-1-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]propanamide has been shown to have limited solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for research on 2-(benzimidazol-1-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]propanamide. One potential direction is to further investigate the molecular mechanisms of 2-(benzimidazol-1-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]propanamide's anti-cancer effects. Additionally, more studies are needed to determine the optimal dosage and treatment duration of 2-(benzimidazol-1-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]propanamide for various diseases. Finally, the development of more efficient methods for synthesizing 2-(benzimidazol-1-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]propanamide may lead to the development of new and improved drug candidates.

Méthodes De Synthèse

2-(benzimidazol-1-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]propanamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1-(2-methoxyethyl)piperidine with 2-(benzimidazol-1-yl)acetic acid, followed by the addition of propanoyl chloride to yield 2-(benzimidazol-1-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]propanamide.

Applications De Recherche Scientifique

2-(benzimidazol-1-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]propanamide has been studied for its potential use in treating various diseases such as cancer, diabetes, and neurodegenerative disorders. 2-(benzimidazol-1-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]propanamide has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 2-(benzimidazol-1-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]propanamide has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative disorders such as Alzheimer's disease.

Propriétés

IUPAC Name

2-(benzimidazol-1-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-14(22-13-19-16-5-3-4-6-17(16)22)18(23)20-15-7-9-21(10-8-15)11-12-24-2/h3-6,13-15H,7-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOKEGPIRWNBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCN(CC1)CCOC)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzimidazol-1-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]propanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.